1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl-
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Overview
Description
1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- is a heterocyclic compound that features a pyrrole ring substituted with an amino group at the 4-position and phenyl groups at the 2 and 5 positions. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- can be synthesized through various methods. One common approach involves the condensation of benzoin and substituted aniline under microwave-assisted conditions . This method provides a simple and efficient route to the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The reaction conditions typically involve the use of a catalyst and controlled heating to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the phenyl rings.
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share similar structural motifs and exhibit interesting biological activities.
Indole derivatives: Known for their diverse biological activities and structural similarities.
Pyrazole derivatives: These compounds also feature nitrogen-containing heterocycles and have been studied for various pharmacological properties.
Uniqueness: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino and nitrile groups, along with phenyl substitutions, makes it a versatile compound for various applications.
Properties
CAS No. |
86625-51-6 |
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Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-amino-2,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-14-15(19)17(13-9-5-2-6-10-13)20-16(14)12-7-3-1-4-8-12/h1-10,20H,19H2 |
InChI Key |
JKXDBPNRONWHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
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